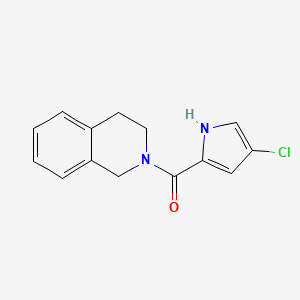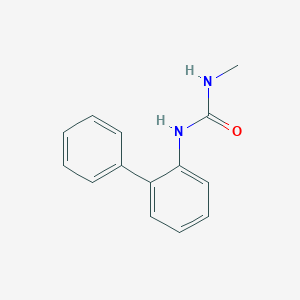
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone, also known as DNM-1, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the function of dynamin, a protein that plays a critical role in endocytosis and vesicle trafficking.
Mechanism of Action
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone inhibits dynamin function by binding to its GTPase domain. Dynamin is a protein that plays a critical role in the process of endocytosis, which is the uptake of extracellular material into cells. Dynamin hydrolyzes GTP to GDP, which is required for the formation of clathrin-coated vesicles. (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone prevents dynamin from hydrolyzing GTP, thus inhibiting the formation of clathrin-coated vesicles.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has been shown to have a wide range of biochemical and physiological effects. Inhibition of dynamin function by (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has been used to study the role of dynamin in endocytosis, exocytosis, and membrane trafficking. (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has also been shown to inhibit the release of neurotransmitters from neurons, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone is its specificity for dynamin. (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has been shown to inhibit dynamin function without affecting other GTPases or cellular processes. This specificity makes (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone a valuable tool for studying the role of dynamin in cellular processes. However, one limitation of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone is its relatively low potency. (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has an IC50 of approximately 10 μM, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone. One area of research is the development of more potent dynamin inhibitors. Another area of research is the use of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone in the development of therapeutic agents for the treatment of neurological disorders. Finally, the role of dynamin in cancer and other diseases is an area of active research, and (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone may be a valuable tool for studying this role.
Conclusion:
In conclusion, (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone is a small molecule inhibitor that has been widely used in scientific research to study the function of dynamin. Its specificity for dynamin and its ability to inhibit endocytosis and vesicle trafficking make it a valuable tool for studying a wide range of cellular processes. While (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has some limitations, its use in scientific research has led to a better understanding of the role of dynamin in cellular processes and may have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone involves several steps. First, 2,6-dimethylmorpholine is reacted with naphthalene-1-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with 4-chloromethylphenyl isocyanate to form (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone has been widely used in scientific research to study the function of dynamin. Dynamin is a GTPase that plays a critical role in the process of endocytosis, which is the uptake of extracellular material into cells. (2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone inhibits dynamin function by binding to its GTPase domain, preventing it from hydrolyzing GTP and thus inhibiting the formation of clathrin-coated vesicles. This inhibition of dynamin function has been used to study a wide range of cellular processes, including endocytosis, exocytosis, and membrane trafficking.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-10-18(11-13(2)20-12)17(19)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQOQTIOTMOVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-naphthalen-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)